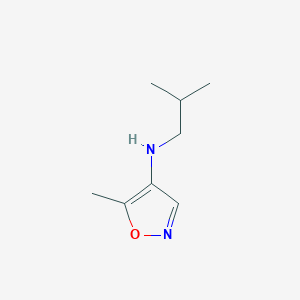
(Fluoromethylene)triphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fluoromethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula C19H15FP It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a fluoromethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a fluoromethylene precursor. One common method is the fluorination of (methylene)triphenylphosphorane using perchloryl fluoride, followed by treatment with sodium iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of reagents and the efficiency of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions: (Fluoromethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Fluoromethylene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Fluoromethylene)triphenylphosphorane involves the interaction of the phosphorus atom with various substrates. The fluoromethylene group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparación Con Compuestos Similares
Methylenetriphenylphosphorane: An organophosphorus compound with a methylene group instead of a fluoromethylene group.
Triphenylphosphine: A related compound without the methylene or fluoromethylene group, commonly used as a ligand in coordination chemistry.
Uniqueness: (Fluoromethylene)triphenylphosphorane is unique due to the presence of the fluoromethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
28096-33-5 |
|---|---|
Fórmula molecular |
C19H16FP |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
fluoromethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16FP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
XQPCUFCYTYPFDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
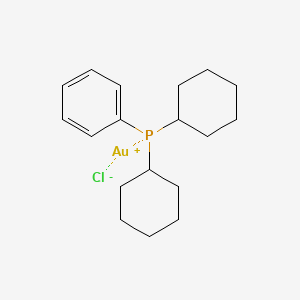
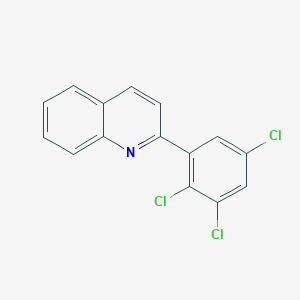
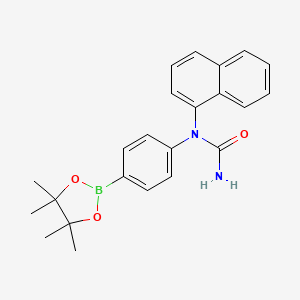
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
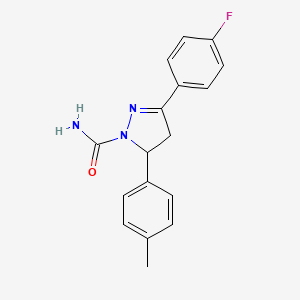
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
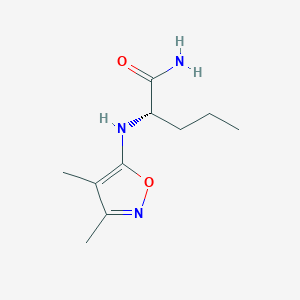
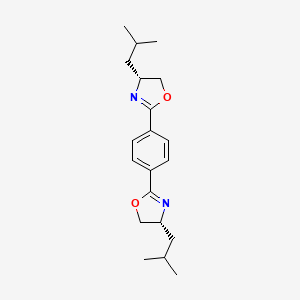
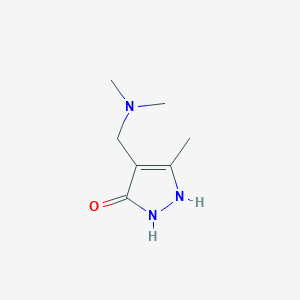
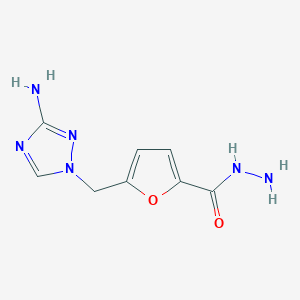
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
